N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)11-5-4-10(18-11)6-7-14-13(16)12-3-2-8-17-12/h2-5,8H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIXWKXIRBUTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Acetyl-2-thienylacetic Acid
The foundational step involves the preparation of 5-acetyl-2-thienylacetic acid, a critical intermediate. As detailed in US Patent 4,130,566, this compound is synthesized via selective oxidation of 5-acetyl-2-thienylacetic acid using chromic acid derivatives or hypohalites. The oxidation targets the methylene group adjacent to the thiophene ring, yielding 5-carboxy-2-acetylthiophene with high regioselectivity.
Reaction Conditions :
The selectivity arises from the electron-withdrawing acetyl group at position 2, which directs oxidation to the methylene group at position 5. This step avoids over-oxidation of the acetyl group, a common challenge in thiophene chemistry.
Reduction and Hydrolysis to 2-(5-Acetylthiophen-2-yl)ethylamine
The α-N-benzoylamino-2-acetylthiophene intermediate undergoes reduction to convert the ketone to an amine. Using zinc powder and hydrochloric acid, the ketone is reduced to a secondary amine, followed by hydrolysis to remove the benzoyl protecting group:
Reduction Conditions :
This step generates 2-(5-acetylthiophen-2-yl)ethylamine, a primary amine ready for amide coupling.
Synthesis of Thiophene-2-carboxylic Acid Chloride
Thiophene-2-carboxylic acid is oxidized from 2-methylthiophene using KMnO₄ in alkaline conditions, followed by treatment with thionyl chloride (SOCl₂) to form the acid chloride:
Reaction Parameters :
Amide Coupling Reaction
The final step involves coupling 2-(5-acetylthiophen-2-yl)ethylamine with thiophene-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the target amide:
Coupling Conditions :
- Solvent : Dry THF
- Base : Triethylamine (2.2 equivalents)
- Temperature : 0°C to room temperature
- Yield : 65–78%
Mechanistic Insight : The base neutralizes HCl, driving the reaction toward amide bond formation. Steric hindrance from the ethyl spacer minimizes side reactions, ensuring high purity.
Analytical Data and Characterization
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.0 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 3.65 (t, J = 6.8 Hz, 2H, -CH₂NH-), 2.85 (t, J = 6.8 Hz, 2H, -CH₂CO-), 2.55 (s, 3H, -COCH₃).
- IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Purity : ≥98% by HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Step | Method A (CrO₃ Oxidation) | Method B (Zn/HCl Reduction) |
|---|---|---|
| Yield | 85% | 45% |
| Selectivity | High | Moderate |
| Scalability | Industrial | Lab-scale |
Method A excels in scalability and yield, while Method B requires optimization for large-scale applications.
Challenges and Solutions
Chemical Reactions Analysis
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can result in anesthetic effects .
Comparison with Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as ATE-T, is a member of the thiophene family characterized by its heterocyclic structure. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, materials science, and organic electronics.
- Molecular Formula : C13H13NO2S2
- Molecular Weight : Approximately 279.37 g/mol
- Melting Point : 173 to 175 °C
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide and chloroform
Synthesis
The synthesis of ATE-T can be accomplished through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur. This multi-step process allows for the introduction of functional groups that enhance the compound's biological activity.
ATE-T exhibits a range of biological activities attributed to its ability to interact with various cellular targets. The compound has been shown to influence several biochemical pathways, leading to effects such as:
- Antimicrobial Activity : Inhibits the growth of bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the biological significance of ATE-T:
- Antimicrobial Studies : ATE-T demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Studies : In vitro assays revealed that ATE-T effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent.
- Anti-inflammatory Studies : The compound showed promise in reducing inflammation markers in animal models, indicating its potential therapeutic application in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 5-Acetylthiophene | Contains a single thiophene ring | Limited antimicrobial activity |
| Thiophene-3-carboxylic Acid | Contains a carboxylic acid group | Moderate anti-inflammatory properties |
| N-(2-Aminophenyl)thiophene-3-carboxamide | Contains an amino group | Enhanced anticancer activity |
| N-(2-(5-acetylthiophen-2-yl)ethyl)-4-bromothiophene-2-carboxamide | Contains bromine substituent | Broader spectrum of biological activities |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of ATE-T showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study involved testing various concentrations of ATE-T against these pathogens, revealing an MIC value lower than that of conventional antibiotics like penicillin.
Case Study 2: Anticancer Activity
In vitro experiments on breast cancer cell lines demonstrated that ATE-T induced apoptosis through caspase activation. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent decrease in cell viability.
Q & A
What are the standard synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-2-carboxamide, and how are intermediates characterized?
The synthesis of thiophene carboxamide derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 5-acetylthiophene-2-carboxylic acid with a primary amine (e.g., 2-aminoethylthiophene) using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or acetonitrile) under reflux .
- Step 2 : Purification via column chromatography and recrystallization to isolate the final product.
- Intermediate characterization : Key intermediates (e.g., acylated thiophene derivatives) are validated using 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. For example, highlights the use of acetonitrile reflux for amide bond formation, with crystallization for purity .
Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of acetyl (δ ~2.6 ppm, singlet) and thiophene protons (δ ~6.8–7.5 ppm). and emphasize NMR for detecting nitro/methoxy substituents in analogous compounds .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₄N₂O₂S₂) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry in crystalline forms, as demonstrated in for related thiophene carboxamides .
How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetonitrile minimizes side reactions during amide coupling .
- Temperature Control : Reflux at 80–100°C optimizes reaction kinetics without decomposition .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions, improving yields by 15–20% .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates byproducts, as shown in for chlorinated analogs .
How should researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) for this compound?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. For example, notes that pyrazine-imidazole-thiophene hybrids show cell-type-specific cytotoxicity .
- Purity Verification : Contaminants from incomplete purification (e.g., residual solvents) can skew results. LC-MS purity >95% is essential .
- Dose-Response Analysis : EC50 values should be validated across multiple replicates to confirm potency thresholds .
What structural modifications to this compound enhance its bioactivity?
- Acetyl Group Replacement : Substituting the acetyl group with sulfonamide (e.g., as in ) increases hydrophobicity, improving blood-brain barrier penetration .
- Ethyl Linker Extension : Lengthening the ethyl spacer between thiophene and amide groups enhances flexibility, potentially improving target binding (e.g., kinase inhibition in ) .
- Heterocycle Addition : Introducing pyridine or imidazole rings (see ) can modulate electronic properties and hydrogen-bonding capacity .
What molecular targets and interaction mechanisms are hypothesized for this compound?
- Kinase Inhibition : Structural analogs (e.g., BMS-354825 in ) inhibit Src/Abl kinases via ATP-binding site competition, suggesting a similar mechanism .
- DNA Intercalation : The planar thiophene-acetyl system may intercalate DNA, as seen in genotoxic thiophene derivatives () .
- Enzyme Modulation : Interactions with cytochrome P450 enzymes are plausible due to the acetyl-thiophene motif’s redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
